5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile
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Overview
Description
5-Ethyl-1-oxaspiro[24]heptane-2-carbonitrile is a chemical compound with the molecular formula C₉H₁₃NO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of ethyl 2-oxoacetate with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is then heated to promote the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the spiro compound.
Reduction: Reduced spiro compounds with altered functional groups.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spiro compound reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The spiro structure may also influence the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.4]heptane-2-carbonitrile: A similar spiro compound with a different substituent at the 5-position.
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: Another spiro compound with a carboxylate group instead of a nitrile group.
Uniqueness
5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile is unique due to its specific ethyl substituent at the 5-position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-2-7-3-4-9(5-7)8(6-10)11-9/h7-8H,2-5H2,1H3 |
InChI Key |
DTFQJVBSZFGFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C1)C(O2)C#N |
Origin of Product |
United States |
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